![molecular formula C5H11NO3S B10764085 L-Methionine (S)-S-oxide](/img/structure/B10764085.png)
L-Methionine (S)-S-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-methionine (S)-S-oxide is a derivative of the essential amino acid L-methionine This compound is formed through the oxidation of the sulfur atom in L-methionine, resulting in the addition of an oxygen atom to create a sulfoxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-methionine (S)-S-oxide can be synthesized through the oxidation of L-methionine using various oxidizing agents. Common oxidizing agents include hydrogen peroxide, peracids, and oxoiron (IV)-salen complexes . The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions to ensure selective oxidation of the sulfur atom.
Industrial Production Methods
Industrial production of this compound often involves the use of biotechnological processes, such as microbial fermentation. Genetically engineered strains of Escherichia coli or Corynebacterium glutamicum are employed to produce L-methionine, which is then oxidized to this compound using chemical or enzymatic methods . This approach offers a more environmentally friendly and sustainable alternative to traditional chemical synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
L-methionine (S)-S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of L-methionine sulfone.
Reduction: this compound can be reduced back to L-methionine using reducing agents such as thiols or metal hydrides.
Substitution: The sulfoxide group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and oxoiron (IV)-salen complexes are commonly used oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are used for the reduction of this compound.
Substitution: Nucleophiles such as amines and thiols can react with the sulfoxide group under mild conditions.
Major Products Formed
Oxidation: L-methionine sulfone
Reduction: L-methionine
Substitution: Various sulfoxide derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
L-methionine (S)-S-oxide has a wide range of applications in scientific research:
Wirkmechanismus
L-methionine (S)-S-oxide exerts its effects primarily through its role as an antioxidant. The sulfoxide group can scavenge reactive oxygen species, thereby protecting cells from oxidative damage . Additionally, this compound can be converted back to L-methionine, which is involved in various metabolic pathways, including the synthesis of glutathione, a critical antioxidant .
Vergleich Mit ähnlichen Verbindungen
L-methionine (S)-S-oxide is similar to other sulfur-containing amino acids and their derivatives, such as:
L-cysteine: Another sulfur-containing amino acid that can undergo oxidation to form cysteine sulfoxide.
S-adenosyl-L-methionine: A derivative of L-methionine that serves as a methyl donor in various biochemical reactions.
L-methionine sulfone: The fully oxidized form of L-methionine, which has different chemical properties and biological activities compared to this compound.
This compound is unique in its ability to act as both an antioxidant and a precursor for other biologically important compounds, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C5H11NO3S |
---|---|
Molekulargewicht |
165.21 g/mol |
IUPAC-Name |
(2S)-2-amino-4-[(S)-methylsulfinyl]butanoic acid |
InChI |
InChI=1S/C5H11NO3S/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-,10-/m0/s1 |
InChI-Schlüssel |
QEFRNWWLZKMPFJ-MFXDVPHUSA-N |
Isomerische SMILES |
C[S@](=O)CC[C@@H](C(=O)O)N |
Kanonische SMILES |
CS(=O)CCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.